molecular formula C9H7FN2 B2936182 5-Fluoroquinolin-6-amine CAS No. 2102409-31-2

5-Fluoroquinolin-6-amine

Cat. No. B2936182
CAS RN: 2102409-31-2
M. Wt: 162.167
InChI Key: LCIMDZVLQQSHAK-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-6-amine is a chemical compound with the linear formula C9H7FN2 . It is a derivative of quinoline, a class of compounds that have been used in the development of various drugs .


Synthesis Analysis

The synthesis of fluoroquinolones, including 5-Fluoroquinolin-6-amine, involves several steps. The process includes the incorporation of substituents into various positions of the quinoline skeleton, including the introduction of a fluorine atom at the C-6 position . The Suzuki–Miyaura coupling reaction, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction, has also been employed in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of 5-Fluoroquinolin-6-amine is characterized by the presence of a fluorine atom and an amine group attached to a quinoline ring . The InChI code for this compound is 1S/C9H7FN2/c10-8-5-7 (11)4-6-2-1-3-12-9 (6)8/h1-5H,11H2 .

Scientific Research Applications

Radiopharmaceutical Development

  • PET Imaging of Neurofibrillary Tangles : Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) has been identified as a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, a hallmark of Alzheimer's disease. This compound was synthesized for use in PET imaging studies, showing potential for widespread clinical research applications (Collier et al., 2017). Further research demonstrated [18 F]MK-6240's ability to image neurofibrillary tangles in Alzheimer's patients, showcasing its utility in diagnosing and studying the progression of Alzheimer's disease (Lohith et al., 2018).

Biochemical Research and Diagnostic Tools

  • Fluorescent Derivatization for Amino Acid Analysis : The use of fluorogenic labeling reagents such as phanquinone has been explored for the liquid chromatographic analysis of amino acids, demonstrating its potential for quality control in pharmaceuticals and biochemical research. This approach utilizes fluorescence detection for enhanced sensitivity and specificity in amino acid quantification (Gatti et al., 2002).

Antimicrobial and Anticancer Research

  • Synthesis and Evaluation of Derivatives for Therapeutic Applications : Research into the synthesis of novel fluoroquinolinamine derivatives has been driven by their potential therapeutic applications, including as herbicides and in cancer treatment. These studies involve the exploration of chemical synthesis methods to create compounds with desirable biological activities and the evaluation of their cytotoxicity against various cancer cell lines, underscoring the versatility and potential of fluoroquinolinamine derivatives in developing new treatments (Johnson et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 5-Fluoroquinolin-6-amine, a member of the fluoroquinolones family, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

5-Fluoroquinolin-6-amine inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The interaction of 5-Fluoroquinolin-6-amine with its targets affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, leading to cell death . The exact downstream effects of this disruption on other biochemical pathways remain unclear.

Pharmacokinetics

Fluoroquinolones, in general, are known for their excellent absorption and broad tissue distribution . They are metabolized in the liver and excreted via the kidneys . These properties contribute to their high bioavailability.

Result of Action

The molecular effect of 5-Fluoroquinolin-6-amine’s action is the inhibition of bacterial DNA synthesis, leading to cell death . On a cellular level, this results in the effective elimination of bacterial infections. Some fluoroquinolones have also shown antineoplastic activity, indicating potential applications in cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoroquinolin-6-amine. For instance, the compound’s effectiveness can be affected by the presence of resistant bacterial strains . Additionally, the compound’s stability and activity might be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

properties

IUPAC Name

5-fluoroquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIMDZVLQQSHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2F)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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